molecular formula C12H8F6N4 B5559169 5-AMINO-1-PHENYL-3,3-BIS(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-1-PHENYL-3,3-BIS(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B5559169
M. Wt: 322.21 g/mol
InChI Key: LSLGPAPUUKSHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-1-PHENYL-3,3-BIS(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE is a useful research compound. Its molecular formula is C12H8F6N4 and its molecular weight is 322.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is 322.06531524 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

5-Amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various microbial strains, indicating potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Electronic Properties and Interaction with Fullerene

Research has explored the electronic properties of fluoropyrazolecarbonitrile derivatives, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. Studies focused on the interaction of this compound with fullerene molecules, revealing insights into its physical and chemical properties and potential applications in materials science (Author(s) not listed, 2022).

Corrosion Inhibition

Compounds derived from 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile have shown promising results as corrosion inhibitors. These derivatives are effective in reducing the corrosion of metals, making them useful in industrial applications where metal preservation is crucial (Abdel Hameed et al., 2020).

Crystal Structure Analysis

The crystal structure of related pyrazolecarbonitrile derivatives has been determined, providing valuable information for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Liu et al., 2013).

Synthesis of Novel Schiff Bases

Research has been conducted on the synthesis of novel Schiff bases using derivatives of pyrazole-4-carbonitrile. These studies contribute to the development of new chemical compounds with potential applications in drug discovery and material sciences (Puthran et al., 2019).

Properties

IUPAC Name

3-amino-2-phenyl-5,5-bis(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N4/c13-11(14,15)10(12(16,17)18)8(6-19)9(20)22(21-10)7-4-2-1-3-5-7/h1-5,21H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGPAPUUKSHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(N2)(C(F)(F)F)C(F)(F)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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